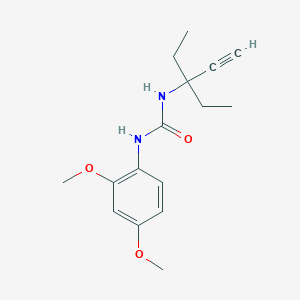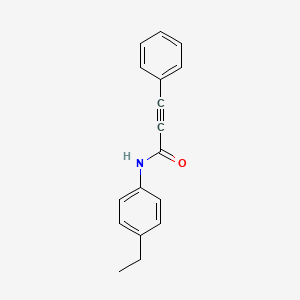![molecular formula C20H25N3O B5319662 2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide, commonly known as MPAA, is a chemical compound that has been widely used in scientific research. MPAA is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of MPAA is not fully understood. However, it is believed to act as a modulator of neurotransmitter signaling pathways. MPAA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, emotion, and behavior. MPAA has also been shown to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synapse.
Biochemical and Physiological Effects
MPAA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MPAA can inhibit the growth of cancer cells by inducing apoptosis. MPAA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using MPAA in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying the effects of these receptors on various physiological and biochemical processes. However, one limitation of using MPAA is its potential toxicity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of MPAA. One area of research is the development of new derivatives of MPAA with improved selectivity and potency for specific receptors. Another area of research is the study of the effects of MPAA on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the synthesis of MPAA may lead to improved yields and purity of the compound.
Conclusion
In conclusion, MPAA is a piperazine derivative that has shown promising results in various biochemical and physiological studies. Its high affinity for various receptors makes it a useful tool for studying the effects of these receptors on various physiological and biochemical processes. While there are some limitations to its use, the potential applications of MPAA in scientific research are vast, and future research may lead to the development of new derivatives with improved selectivity and potency.
合成法
The synthesis of MPAA involves the reaction of 1-(2-methylbenzyl)piperazine with N-phenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MPAA as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
MPAA has been extensively used in scientific research as a tool to study the physiological and biochemical effects of piperazine derivatives. MPAA has been shown to have an affinity for various receptors, including dopamine, serotonin, and adrenergic receptors. This makes MPAA a useful tool for studying the effects of these receptors on various physiological and biochemical processes.
特性
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYWBRSQXOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)




![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)